molecular formula C9H9D5O B1165025 2E,4E-Nonadienal-8,8,9,9,9-d5

2E,4E-Nonadienal-8,8,9,9,9-d5

Cat. No.: B1165025
M. Wt: 143.24
Attention: For research use only. Not for human or veterinary use.
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Description

2E,4E-Nonadienal-8,8,9,9,9-d5 is a deuterated isotopologue of 2E,4E-nonadienal, where five hydrogen atoms at positions 8 and 9 are replaced with deuterium. This modification increases its molecular weight by ~5 atomic mass units compared to the non-deuterated form (C₉H₁₄O vs. C₉H₉D₅O; MW ≈ 143.23 vs. 138.21) . Deuterated compounds like this are primarily used as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, enabling precise quantification of volatile organic compounds (VOCs) in complex matrices such as plant metabolomes or food products .

Properties

Molecular Formula

C9H9D5O

Molecular Weight

143.24

Purity

95% min.

Synonyms

2E,4E-nonadienal-8,8,9,9,9-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 2E,4E-Nonadienal-8,8,9,9,9-d5 and its analogs:

Compound Name Molecular Formula Molecular Weight Functional Group Odor Profile Primary Application
This compound C₉H₉D₅O 143.23 Aldehyde Not applicable Analytical standard
(E,Z)-2,6-Nonadienal C₉H₁₄O 138.21 Aldehyde Mango, green Flavor/fragrance industry
(E,E)-2,4-Nonadienal C₉H₁₄O 138.21 Aldehyde Frying oil, metallic Food flavoring
N-Isobutyl-9-hydroxy-2E,4E-nonadienamide C₁₃H₂₁NO₂ 223.31 Amide Not reported Synthetic intermediate
Key Observations:
  • Isomerism and Odor: The position and geometry of double bonds significantly influence odor profiles. For example, (E,Z)-2,6-nonadienal contributes to mango aroma , while (E,E)-2,4-nonadienal is associated with "frying oil" notes in dairy off-flavors .
  • Functional Groups: The amide derivative (N-Isobutyl-9-hydroxy-2E,4E-nonadienamide) lacks the aldehyde group, rendering it odorless but useful in synthetic chemistry .

Analytical and Metabolic Behavior

  • Retention Indices in GC Analysis: Non-deuterated nonadienal isomers exhibit distinct retention indices (RI) depending on their structures. For example, (E,Z)-2,4-nonadienal has an RI of 1,169 on a DB-5 column . The deuterated analog is expected to elute slightly later due to its higher molecular weight, a critical feature for MS-based quantification .
  • Metabolic Stability: Deuterium labeling at carbons 8 and 9 enhances metabolic stability, making this compound ideal for tracking degradation pathways of aldehydes in plant systems .

Research Findings and Data Highlights

Role in Plant Volatiles

  • In mango pulp, (E,Z)-2,6-nonadienal is upregulated during ripening (12 DAP vs. 0 DAP) and correlates with transcripts involved in terpenoid biosynthesis .
  • Deuterated nonadienal could help resolve metabolic fluxes in such systems, as seen in studies linking VOC profiles to gene expression .

Sensory Impact

  • Nonadienal isomers contribute to both desirable (e.g., mango) and undesirable (e.g., rancid) aromas. For example, (E,E)-2,4-nonadienal is linked to off-flavors in dairy products .

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